

How to handle Sulfatinib's limited aqueous solubility for experiments

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Compound of Interest

Compound Name: Sulfatinib

Cat. No.: B3028297

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Sulfatinib Technical Support Center: Managing Aqueous Solubility

Welcome to the technical support center for **Sulfatinib**. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the limited aqueous solubility of **Sulfatinib** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of **Sulfatinib**?

A: The most common and recommended solvent for preparing a high-concentration stock solution of **Sulfatinib** is Dimethyl Sulfoxide (DMSO).^{[1][2][3]} **Sulfatinib** is highly soluble in fresh, anhydrous DMSO, with reported concentrations reaching up to 100 mg/mL.^{[1][4]}

Q2: I am having difficulty dissolving **Sulfatinib** in DMSO. What could be the issue?

A: If you are experiencing poor solubility in DMSO, the most likely cause is the presence of moisture. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can significantly reduce the solubility of compounds like **Sulfatinib**.^{[1][4][5]} Always use fresh, anhydrous DMSO from a newly opened bottle or a properly desiccated source for the best results. Gentle warming or brief sonication can also aid dissolution.^{[5][6]}

Q3: How should I prepare **Sulfatinib** for in vitro cell culture experiments?

A: For in vitro assays, first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This stock solution can then be serially diluted into your aqueous cell culture medium to achieve the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: What are the standard vehicle formulations for oral administration of **Sulfatinib** in animal models?

A: For oral gavage in animal studies, **Sulfatinib** is commonly prepared as a suspension in an aqueous vehicle. A widely used and effective vehicle is 0.5% CMC-Na (carboxymethylcellulose sodium).[1][7] Alternatively, co-solvent or lipid-based systems can be used to improve solubility and absorption.[4]

Q5: Is it possible to administer **Sulfatinib** via intravenous (IV) injection?

A: Yes, but it requires a specific co-solvent formulation due to its poor aqueous solubility. One documented formulation for IV dosing consists of a mixture of DMSO (0.25%), Solutol (10%), ethanol (10%), and physiological saline (79.75%) to achieve a final drug concentration of 0.25 mg/mL.[1]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Precipitation in Aqueous Media	The final concentration of Sulfatinib exceeds its solubility limit in the aqueous buffer or cell culture medium after dilution from the DMSO stock.	1. Reduce Final Concentration: Lower the target concentration of Sulfatinib in the final solution.2. Increase Final DMSO%: Slightly increase the final percentage of DMSO, but be mindful of cell toxicity (stay below 0.5% for most cell lines).3. Use Solubilizing Excipients: For certain assays, consider including surfactants or cyclodextrins in the aqueous medium, if compatible with the experimental design.[8][9]
Inconsistent In Vivo Results	The Sulfatinib suspension (e.g., in CMC-Na) is not uniform, leading to inconsistent dosing between animals.	1. Ensure Homogeneity: Vortex or sonicate the suspension thoroughly before each animal is dosed to ensure the drug is evenly distributed.2. Prepare Fresh Daily: Do not store aqueous suspensions for extended periods. Prepare the formulation fresh each day of the study.[10]3. Consider a Solubilized Formulation: If suspension variability remains an issue, switch to a co-solvent or lipid-based formulation to ensure the drug is fully dissolved.[4]

Physicochemical & Solubility Data

Table 1: Physicochemical Properties of **Sulfatinib**

Property	Value	Reference(s)
Chemical Name	N-[2-(dimethylamino)ethyl]-3-[[4-[(2-methyl-1H-indol-5-yl)oxy]-2-pyrimidinyl]amino]-benzenemethanesulfonamide	[11]
Synonyms	Surufatinib, HMPL-012	[1][11][12]
Molecular Formula	C ₂₄ H ₂₈ N ₆ O ₃ S	[2][11][13]
Molecular Weight	~480.6 g/mol	[4][11][12]
Appearance	Solid powder	[13]

Table 2: Solubility of **Sulfatinib** in Various Solvents

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes	Reference(s)
DMSO	≥ 100	≥ 208.1	Use fresh, anhydrous DMSO.	[1]
DMSO	96	199.8	Moisture can reduce solubility.	[4]
DMSO	10	20.8		[11]
DMF	30	62.4		[11]
Ethanol	1	2.1		[11]
DMF:PBS (pH 7.2) (1:7)	0.12	0.25		[11]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro)

- **Calculate Mass:** Determine the required mass of **Sulfatinib** powder. For 1 mL of a 10 mM solution (MW = 480.6), you will need 4.81 mg.
- **Add Solvent:** Accurately weigh the **Sulfatinib** powder into a sterile vial. Add the appropriate volume of fresh, anhydrous DMSO.
- **Dissolve:** Vortex or sonicate the solution at room temperature until the solid is fully dissolved.
[5]
- **Store:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).
[5]

Protocol 2: Preparation of 0.5% CMC-Na Suspension for Oral Gavage (In Vivo)

- **Prepare Vehicle:** Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in purified water.
- **Weigh Compound:** Weigh the required amount of **Sulfatinib** for your desired dosing concentration (e.g., for a 1 mg/mL suspension, use 1 mg of **Sulfatinib** per 1 mL of vehicle).
- **Create Slurry:** Add a small amount of the 0.5% CMC-Na vehicle to the **Sulfatinib** powder and triturate to form a smooth paste.
- **Dilute and Homogenize:** Gradually add the remaining vehicle while continuously stirring or vortexing. Homogenize the final suspension using a sonicator or tissue homogenizer until it is uniform.
- **Administer:** Keep the suspension under constant agitation (e.g., on a stir plate) during dosing and vortex immediately before aspirating each dose to ensure consistency.
[1][7]

Protocol 3: Co-Solvent Formulation for Oral Administration (In Vivo)

This protocol is adapted from a published formulation to prepare a 4.8 mg/mL solution.
[4]

- **Prepare DMSO Stock:** Prepare a 96 mg/mL stock solution of **Sulfatinib** in fresh, anhydrous DMSO.

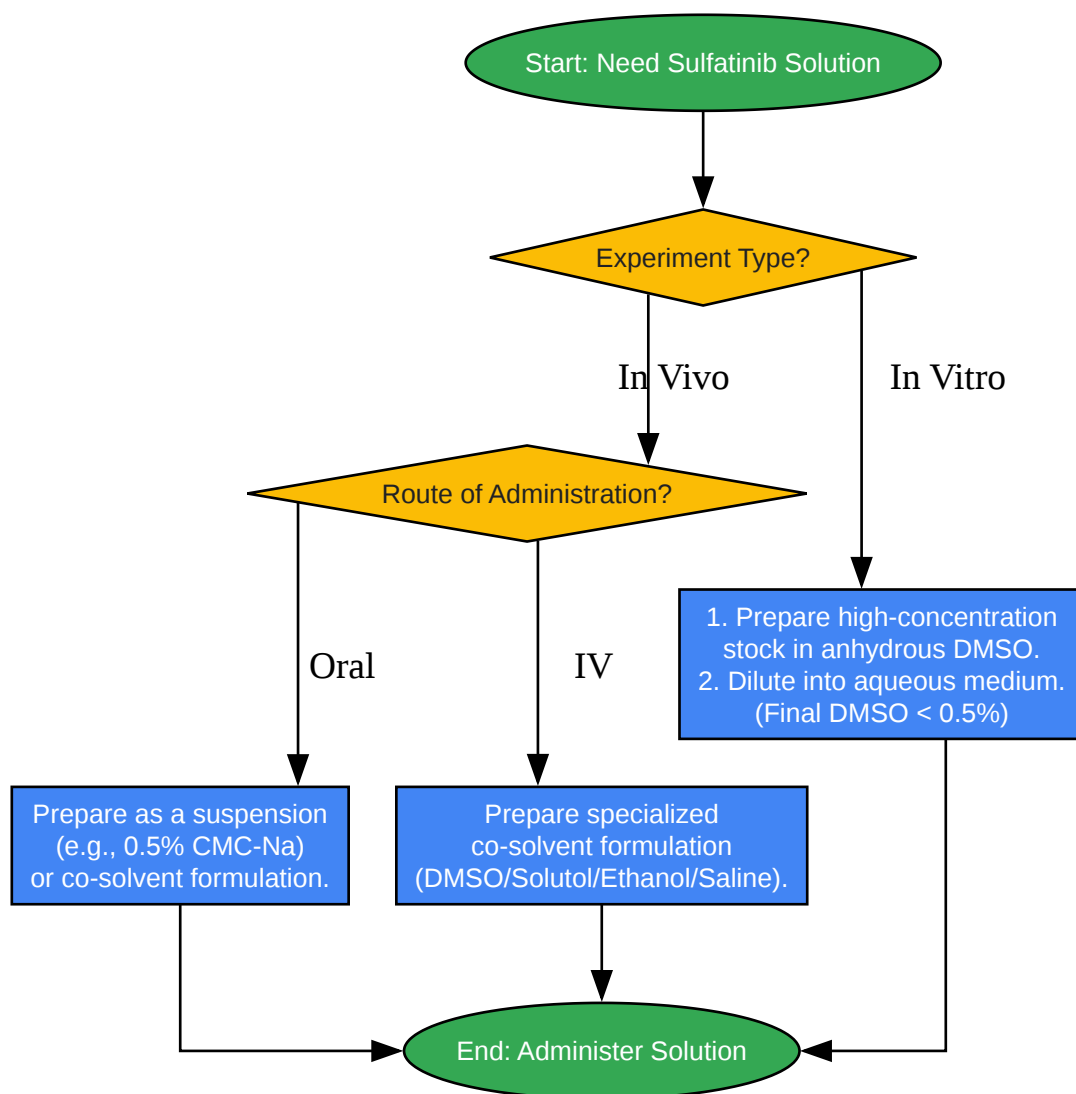
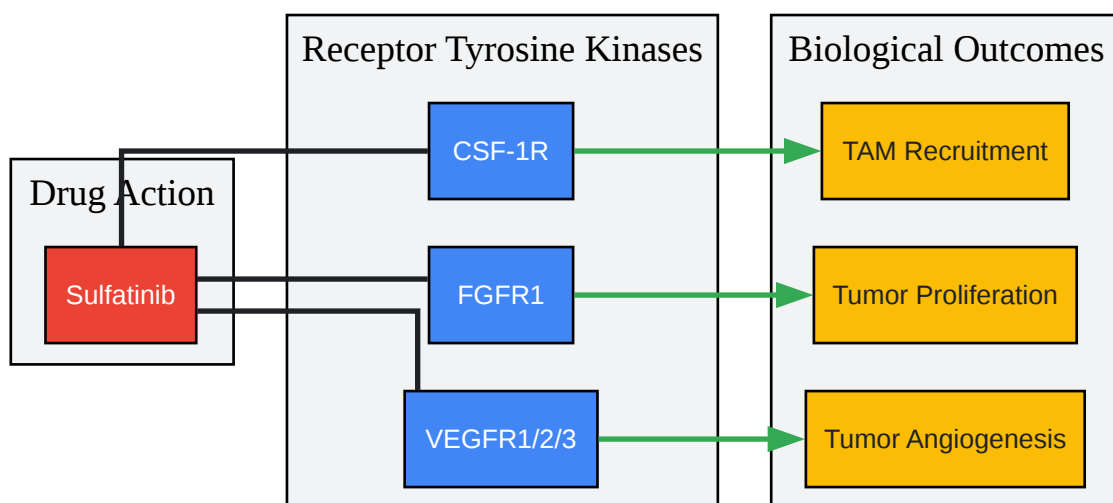
- Mix Solvents: In a sterile tube, combine the following in order, mixing thoroughly after each addition:
 - 400 μ L of PEG300
 - 50 μ L of the 96 mg/mL **Sulfatinib** DMSO stock
 - 50 μ L of Tween 80
 - 500 μ L of sterile water (ddH₂O)
- Final Concentration: This procedure yields 1 mL of a 4.8 mg/mL clear solution.
- Administer: Use the solution immediately after preparation for optimal results.[\[4\]](#)

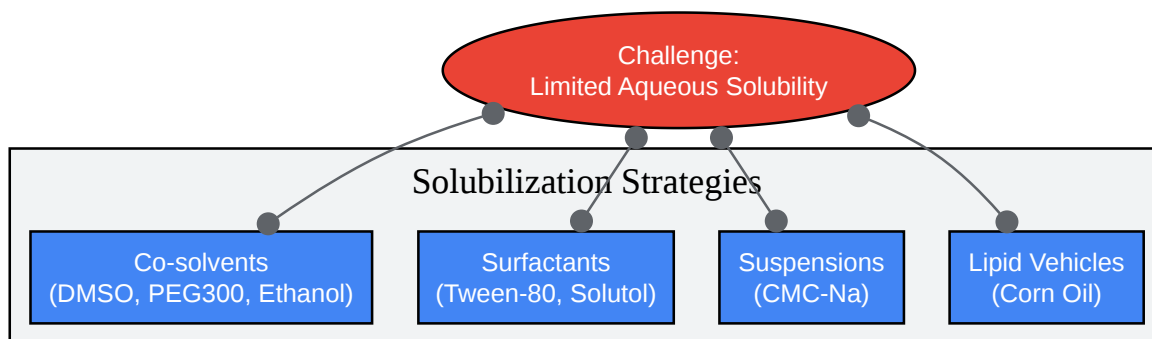
Protocol 4: Co-Solvent Formulation for Intravenous Injection (In Vivo)

This protocol yields a 0.25 mg/mL solution for IV administration.[\[1\]](#)

- Prepare Components: Create a vehicle by mixing Solutol (10%), ethanol (10%), and physiological saline (79.75%).
- Dissolve **Sulfatinib**: Dissolve **Sulfatinib** in DMSO to make an initial concentrated stock.
- Final Formulation: Add the **Sulfatinib**-DMSO stock to the vehicle from step 1, such that the final concentration of DMSO is 0.25% and the final concentration of **Sulfatinib** is 0.25 mg/mL. Ensure the solution is clear and free of precipitates before injection.

Visual Guides and Workflows





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